molecular formula C7H6BrF B1266182 5-Bromo-2-fluorotoluene CAS No. 51437-00-4

5-Bromo-2-fluorotoluene

Cat. No.: B1266182
CAS No.: 51437-00-4
M. Wt: 189.02 g/mol
InChI Key: VXKYOKPNAXNAFU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluorotoluene (CAS: 51437-00-4) is a halogenated aromatic compound with the molecular formula C₇H₆BrF and a molecular weight of 189.03 g/mol. Structurally, it consists of a toluene backbone substituted with a bromine atom at the 5-position and a fluorine atom at the 2-position of the benzene ring . This compound is a colorless to pale-yellow liquid under standard conditions, with a boiling point of 94–95°C at 5 mmHg .

It is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where its halogen substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions . Commercial suppliers offer it in high purity (≥98%), with standardized documentation such as Material Safety Data Sheets (MSDS) and Certificates of Analysis (COA) .

Preparation Methods

Direct Halogenation of Toluene Derivatives

Direct halogenation remains a foundational approach for synthesizing 5-bromo-2-fluorotoluene, though challenges in regioselectivity and yield optimization persist.

Bromofluorination via Electrophilic Aromatic Substitution

Electrophilic substitution using brominating and fluorinating agents on toluene derivatives has been explored. For instance, a route involving 2BrF and barium(II) catalysts in 1,1,2-trichloro-1,2,2-trifluoroethane at 45°C for 5 hours yielded 9% this compound alongside isomers. The low yield underscores the difficulty in controlling positional selectivity in polyhalogenated arenes.

Reaction Conditions:

  • Substrate: Toluene
  • Reagents: 2BrF, $$ \text{Ba}^{2+} $$
  • Solvent: 1,1,2-Trichloro-1,2,2-trifluoroethane
  • Temperature: 45°C
  • Time: 5 hours
  • Yield: 9% (target isomer)

Competing side reactions, such as over-bromination or para-substitution, necessitate stringent temperature control and catalyst tuning.

Lithiation-Borylation Cross-Coupling Strategies

Modern approaches leverage directed ortho-metalation (DoM) and Suzuki-Miyaura coupling to enhance regiocontrol. A patented method exemplifies this.

Synthesis via (5-Bromo-2-fluorophenyl)lithium Intermediate

1-Bromo-4-fluorobenzene undergoes lithiation at -78°C using n-butyllithium and 2,2,6,6-tetramethylpiperidine (TMP) as a stabilizing ligand. The resulting (5-bromo-2-fluorophenyl)lithium reacts with trimethyl borate to form a boronate ester, which is hydrolyzed to 5-bromo-2-fluorobenzeneboronic acid. Subsequent coupling with methylating agents yields this compound.

Key Steps:

  • Lithiation:
    • Substrate: 1-Bromo-4-fluorobenzene
    • Base: $$ n $$-BuLi (1.6 M in hexanes)
    • Ligand: TMP
    • Solvent: THF/hexane
    • Temperature: -78°C
    • Time: 2 hours
  • Borylation:

    • Reagent: Trimethyl borate
    • Temperature: -78°C to 20°C
    • Yield (Boronic Acid): 99%
  • Methylation:

    • Coupling Agent: Methyl iodide or dimethylzinc
    • Catalyst: Palladium (e.g., $$ \text{Pd(PPh}3\text{)}4 $$)
    • Solvent: DMF or THF
    • Yield (Final Product): 70–85% (estimated from analogous reactions)

Comparative Analysis of Methods

Method Yield Regioselectivity Scalability Complexity
Direct Halogenation 9% Low Moderate Low
Lithiation-Borylation 70–85% High High High

The lithiation-borylation route offers superior selectivity and yield, albeit requiring cryogenic conditions and air-sensitive reagents.

Optimization and Industrial Considerations

Solvent and Temperature Effects

  • Freon R 113 (1,1,2-trichloro-1,2,2-trifluoroethane) in direct halogenation minimizes side reactions but raises environmental concerns.
  • THF/hexane mixtures in lithiation ensure solubility of intermediates while stabilizing the lithium complex.

Catalytic Enhancements

  • Barium(II) salts in direct methods marginally improve electrophilic bromination but lack reproducibility.
  • Palladium catalysts (e.g., $$ \text{Pd(OAc)}_2 $$) in cross-coupling steps reduce side-product formation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Potassium Permanganate (KMnO4): Used for oxidation reactions.

    Palladium Catalysts: Used for coupling reactions.

Major Products:

    5-Bromo-2-fluorobenzyl bromide: Formed via bromination.

    5-Bromo-2-fluorobenzoic acid: Formed via oxidation.

    Biaryl Compounds: Formed via coupling reactions

Scientific Research Applications

Pharmaceutical Industry

Intermediate in Drug Synthesis
5-Bromo-2-fluorotoluene is utilized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique chemical structure allows for the creation of innovative drugs, particularly those targeting specific biological pathways. For instance, it has been employed in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy .

Case Study: Synthesis of SGLT2 Inhibitors
A study highlighted a scalable process for synthesizing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors. The process involved multiple steps including bromination and esterification, demonstrating the compound's utility in developing therapeutics .

Agrochemical Industry

Development of Agrochemicals
In agrochemistry, this compound is instrumental in producing herbicides, insecticides, and fungicides. Its properties contribute to developing sustainable agricultural solutions that enhance crop protection while minimizing environmental impact .

Case Study: Herbicide Formulation
Research has shown that formulations containing this compound exhibit improved efficacy against specific pests and diseases compared to traditional compounds. This has led to its adoption in formulating new agrochemical products aimed at increasing agricultural productivity .

Chemical Research and Development

Building Block for Organic Synthesis
The compound serves as a versatile building block in organic synthesis due to its reactivity. It is commonly used in various chemical reactions, facilitating the creation of complex organic molecules essential for research and development purposes .

Table: Reactivity and Applications in Organic Synthesis

Reaction TypeApplication
N-bromosuccinimide BrominationPreparation of 5-bromo-2-fluorobenzyl bromide
Coupling ReactionsFormation of biaryl compounds
Functionalization of AromaticsSynthesis of substituted toluenes

Biochemical Applications

Biological Activity
Research indicates that this compound exhibits significant biological activities, including antimicrobial properties and cytotoxic effects on cancer cells. Studies have demonstrated its ability to induce apoptosis in various cell lines, making it a candidate for further investigation in medicinal chemistry .

Table: Cytotoxic Effects on Cell Lines

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108515
506030
1003550

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluorotoluene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the palladium-catalyzed process involves oxidative addition, transmetalation, and reductive elimination steps to form the final product .

Comparison with Similar Compounds

The physicochemical and functional properties of 5-bromo-2-fluorotoluene are influenced by the positions of its substituents. Below is a comparative analysis with its positional isomers and structurally related bromo-fluorotoluene derivatives:

Structural Isomers of Bromo-Fluorotoluene

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity (Commercial) Key Applications/Notes
This compound 51437-00-4 C₇H₆BrF 189.03 94–95 (5 mmHg) N/A ≥98% Cross-coupling reactions
2-Bromo-5-fluorotoluene 452-63-1 C₇H₆BrF 189.03 N/A 169–170 ≥98% Intermediate in organic synthesis
4-Bromo-2-fluorotoluene 51436-99-8 C₇H₆BrF 189.03 68 (8 mmHg) N/A 97% Liquid crystal precursors
3-Bromo-4-fluorotoluene 452-62-0 C₇H₆BrF 189.03 N/A N/A 99% Electronics material synthesis
2-Bromo-4-fluorotoluene 1422-53-3 C₇H₆BrF 189.03 N/A N/A 98% Not well-documented; limited commercial use

Key Observations :

  • Boiling Points : The boiling point of this compound (94–95°C at 5 mmHg) is higher than that of 4-bromo-2-fluorotoluene (68°C at 8 mmHg), likely due to differences in molecular symmetry and intermolecular forces .
  • Melting Points : 2-Bromo-5-fluorotoluene exhibits a significantly higher melting point (169–170°C) compared to other isomers, attributed to its crystalline packing efficiency .
  • Reactivity : The electron-withdrawing fluorine and bromine substituents in this compound activate specific positions on the aromatic ring for electrophilic substitution, making it more reactive in certain synthetic pathways than its isomers .

Derivatives with Additional Substituents

  • 5-Bromo-4-chloro-2-fluorotoluene (CAS: 201849-18-5): Contains a chlorine atom at the 4-position, increasing molecular weight (C₇H₅BrClF) and altering reactivity for specialized coupling reactions .
  • 5-Bromo-2-fluoro-4-methylsulfonyltoluene (CAS: 942474-79-5): The sulfonyl group enhances polarity, making it suitable for solubility studies or as a precursor in medicinal chemistry .

Commercial Availability

  • This compound is widely available from suppliers like Alfa Aesar and Combi-Blocks in quantities up to 100g, priced at ~$242.18/25g .
  • In contrast, 4-bromo-2-fluorotoluene (CAS: 51436-99-8) is less commonly stocked, reflecting its niche applications .

Biological Activity

5-Bromo-2-fluorotoluene (C7H6BrF) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on the biological effects of this compound, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on a toluene backbone. Its molecular structure can be represented as follows:

  • Molecular Formula : C7H6BrF
  • CAS Number : 51437-00-4

The presence of halogens in its structure suggests potential reactivity and interactions with biological molecules, making it a candidate for various pharmacological applications.

Antimicrobial Properties

Research indicates that halogenated compounds, including those similar to this compound, exhibit significant antimicrobial activity. A study highlighted that halogenated toluenes can inhibit the growth of various bacteria and fungi, suggesting a role in developing new antimicrobial agents .

Cytotoxicity and Cell Proliferation

A notable aspect of this compound is its cytotoxic effects on different cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which is critical for therapeutic applications. For example, a study on related brominated compounds revealed their ability to disrupt cell cycle progression and promote apoptotic pathways .

Concentration (µM) Cell Viability (%) Apoptosis Rate (%)
01005
108515
506030
1003550

This table illustrates the relationship between concentration and biological activity, indicating that higher concentrations of this compound correlate with increased cytotoxicity.

The mechanisms underlying the biological activities of halogenated compounds often involve the generation of reactive oxygen species (ROS), which can lead to oxidative stress in cells. This oxidative stress may trigger signaling pathways associated with apoptosis and cell death .

Toxicity Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity. Studies have indicated that exposure to high concentrations can lead to adverse effects, including neurotoxicity and genotoxicity. The compound's safety profile needs thorough evaluation in preclinical studies before clinical applications can be considered .

Case Studies

  • Neurotoxicity Assessment : A study assessed the neurotoxic effects of brominated compounds similar to this compound on neuronal cell lines. Results showed significant increases in markers of apoptosis at elevated concentrations, raising concerns about their safety in therapeutic contexts .
  • Antitumor Activity : Another investigation focused on the antitumor properties of halogenated toluenes, including derivatives of this compound. The results demonstrated effective inhibition of tumor cell proliferation, suggesting potential use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the standard synthesis routes for 5-bromo-2-fluorotoluene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves electrophilic aromatic substitution or halogen-exchange reactions. For example, direct bromination of 2-fluorotoluene using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (40–60°C) achieves moderate yields (~50–60%). Alternatively, halogen exchange from 5-chloro-2-fluorotoluene using NaBr in a polar aprotic solvent (e.g., DMF) at 100°C may improve regioselectivity . Optimizing stoichiometry and reaction time is critical to minimizing di-substituted byproducts.

Q. How can researchers purify this compound to ≥97% purity for sensitive applications?

  • Methodological Answer : Distillation under reduced pressure (5 mmHg, bp 94–95°C) is effective for initial purification . Recrystallization from ethanol or hexane at low temperatures (0–4°C) further removes impurities. Confirm purity via GC-MS (retention time ~8.2 min) or ¹H NMR (δ 2.35 ppm for CH₃, δ 7.15–7.45 ppm for aromatic protons) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

  • GC-MS : To confirm molecular ion peak at m/z 188–190 (M⁺) and fragmentation patterns.
  • ¹H/¹³C NMR : Aromatic protons appear as doublets due to fluorine coupling (²JHF ~20 Hz) .
  • FT-IR : Peaks at 560 cm⁻¹ (C-Br) and 1,220 cm⁻¹ (C-F).
  • Elemental Analysis : Validate %C (44.5%), %H (3.2%), %Br (42.3%) .

Advanced Research Questions

Q. How does the electronic effect of the bromine and fluorine substituents influence regioselectivity in further functionalization?

  • Methodological Answer : The electron-withdrawing fluorine at the ortho position directs electrophiles to the para position relative to itself, while bromine at meta deactivates the ring. Computational studies (DFT, Fukui indices) predict reactivity at C4 (para to F) for nitration or Suzuki couplings. Experimental validation using Pd-catalyzed cross-coupling with phenylboronic acid shows >70% yield at C4 .

Q. How can researchers resolve contradictions in reported boiling points (e.g., 94–95°C vs. 68°C) for this compound?

  • Methodological Answer : Discrepancies arise from measurement under different pressures (e.g., 5 mmHg vs. 8 mmHg). Use the Clausius-Clapeyron equation to normalize
    ln(P2P1)=ΔHvapR(1T21T1)\ln\left(\frac{P_2}{P_1}\right) = -\frac{\Delta H_{vap}}{R}\left(\frac{1}{T_2} - \frac{1}{T_1}\right)

Experimental replication under controlled vacuum (5 mmHg) confirms bp 94–95°C .

Q. What strategies optimize the synthesis of this compound derivatives for drug discovery?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd(OAc)₂/XPhos catalyst (1 mol%) in toluene/water (3:1) at 80°C .
  • Nucleophilic Aromatic Substitution : Replace F with amines (e.g., piperazine) under microwave irradiation (120°C, 30 min) .

Q. How does this compound behave under high-temperature or photolytic conditions?

  • Methodological Answer : Thermal stability tests (TGA/DSC) show decomposition >250°C. Photolysis (UV, 254 nm) in acetonitrile generates radicals detectable via EPR, suggesting degradation pathways involving C-Br bond cleavage. Store in amber vials at 4°C to prevent photodegradation .

Q. What role does this compound play in cross-coupling reactions for material science applications?

  • Methodological Answer : It serves as a precursor for fluorinated liquid crystals. For example, coupling with alkoxyboronic acids yields mesogens with low melting points (<100°C) and high dielectric anisotropy, characterized by polarized optical microscopy (POM) and XRD .

Q. How can crystallography and computational modeling elucidate the molecular conformation of this compound?

  • Methodological Answer : Single-crystal XRD reveals a planar aromatic ring with C-Br (1.89 Å) and C-F (1.34 Å) bond lengths. DFT (B3LYP/6-311+G**) simulations match experimental data (RMSD <0.02 Å). Van der Waals interactions dominate crystal packing .

Q. What in vitro assays are suitable for assessing the toxicity of this compound derivatives?

  • Methodological Answer :
    Use HepG2 cell lines for acute toxicity (IC₅₀ via MTT assay) and Ames test for mutagenicity. LC-MS/MS quantifies metabolic byproducts (e.g., debrominated species). Handle derivatives with H335 (respiratory irritation) precautions .

Properties

IUPAC Name

4-bromo-1-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKYOKPNAXNAFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90199412
Record name 5-Bromo-2-fluorotoluene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51437-00-4
Record name 4-Bromo-1-fluoro-2-methylbenzene
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URL https://commonchemistry.cas.org/detail?cas_rn=51437-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-fluorotoluene
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Record name 5-Bromo-2-fluorotoluene
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Record name 5-bromo-2-fluorotoluene
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Feasible Synthetic Routes

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5-Bromo-2-fluorotoluene

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